molecular formula C9H15ClN4OS B1431102 N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1426290-34-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1431102
CAS No.: 1426290-34-7
M. Wt: 262.76 g/mol
InChI Key: MNXGPCMNJDXBEO-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride (CAS: 1426290-34-7) is a hydrochloride salt of a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to a piperidine carboxamide moiety. Its molecular formula is C₉H₁₅ClN₄OS, with a molecular weight of 262.76 g/mol . However, detailed biological data for this specific compound remain unreported in publicly accessible literature.

The hydrochloride salt is commercially available (MDL: MFCD16652961) but is currently listed as out of stock, with global shipping options from China, the United States, India, and Germany . Its synthesis and structural characterization likely employ crystallographic techniques, such as those facilitated by SHELX programs, though direct evidence linking this compound to SHELX-based studies is absent in the provided materials .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS.ClH/c1-6-12-13-9(15-6)11-8(14)7-2-4-10-5-3-7;/h7,10H,2-5H2,1H3,(H,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXGPCMNJDXBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes or receptors involved in cell proliferation pathways. The thiadiazole ring can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural and Physicochemical Differences

The most direct structural analog is the free base form , N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide (CAS: 1225227-09-7), with molecular formula C₉H₁₄N₄OS and a lower molecular weight of 226.3 g/mol due to the absence of a hydrochloric acid counterion . Below is a comparative analysis:

Property Hydrochloride Salt (CAS 1426290-34-7) Free Base (CAS 1225227-09-7) Notes
Molecular Formula C₉H₁₅ClN₄OS C₉H₁₄N₄OS Hydrochloride includes a Cl⁻ ion
Molecular Weight (g/mol) 262.76 226.3 ~16% increase due to HCl
Purity Not reported ≥95% Free base purity specified by supplier
Solubility Likely higher in polar solvents Likely lower in water Inferred from salt vs. free base trends
Commercial Availability Multi-region sourcing (out of stock) Available via Biosynth Free base marketed for laboratory use

Functional Implications

  • Solubility and Bioavailability : The hydrochloride salt’s ionic nature enhances aqueous solubility, a critical factor in drug formulation. This contrasts with the free base, which may require organic solvents for dissolution .
  • Synthetic Utility : The free base (CAS 1225227-09-7) serves as a precursor for salt formation, enabling tunability of physicochemical properties for specific applications.

Broader Context: Thiadiazole and Piperidine Derivatives

While direct data on this compound’s activity are lacking, structurally related molecules provide context:

  • Piperidine-containing drugs : Piperidine scaffolds are prevalent in CNS-targeting pharmaceuticals (e.g., donepezil), highlighting the structural versatility of the piperidine carboxamide group.

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C10H16ClN3OS
  • IUPAC Name : N-(5-methyl-1,3-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride
  • CAS Number : 1351597-38-0

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that compounds featuring the thiadiazole moiety often exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism involves:

  • Induction of Apoptosis : Studies have shown that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine induce cell cycle arrest and increase the Bax/Bcl-2 ratio, leading to programmed cell death in cancerous cells .
  • Targeting Specific Cancer Types : The compound has demonstrated selective cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells .

Anticancer Activity

A significant body of research focuses on the anticancer properties of thiadiazole derivatives. In vitro studies have indicated that N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine derivatives exhibit potent cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
4eMCF-712.5Apoptosis induction via Bax/Bcl-2 modulation
4iHepG210.0Cell cycle arrest at S and G2/M phases

The above data illustrates the effectiveness of these compounds in reducing cell viability in targeted cancer cell lines .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have been reported to possess a range of biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains and fungi.
  • Anti-inflammatory Effects : Thiadiazole derivatives have been evaluated for their anti-inflammatory potential in various models .
  • Neuroprotective Effects : Emerging studies suggest potential neuroprotective roles, although further research is required to substantiate these claims.

Study 1: Anticancer Efficacy

In a study conducted by researchers evaluating a series of thiadiazole-based compounds, N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine derivatives were tested against MCF-7 and HepG2 cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Study 2: Selectivity and Safety Profile

Another study highlighted the selectivity of these compounds towards cancerous cells over normal cells. The selectivity index was calculated based on IC50 values obtained from both cancerous and normal cell lines, demonstrating a favorable safety profile for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) and subsequent coupling of the thiadiazole moiety to the piperidine-carboxamide core. Key steps include:
  • Cyclization : Refluxing in dimethylformamide (DMF) or ethanol under controlled temperature (90–110°C) to form the thiadiazole ring .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperidine-4-carboxamide to the thiadiazole ring .
  • Purity Optimization : Chromatography (e.g., silica gel column) or recrystallization from DMSO/water mixtures to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer : Use a combination of analytical techniques:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.8 ppm, thiadiazole C=S stretching at ~1250 cm⁻¹ in IR) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 262.76) .
  • Chromatography :
  • HPLC : C18 column with acetonitrile/water gradient (retention time ~8–10 min) for purity assessment .
  • TLC : Ethyl acetate/hexane (3:7) to monitor reaction progress .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on target hypotheses:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays for kinase targets) .
  • Receptor Binding : Radioligand displacement assays (e.g., σ1/s2 receptors) with HEK293 cells expressing recombinant receptors .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) when modifying the thiadiazole or piperidine moieties?

  • Methodological Answer :
  • Systematic Substitution : Replace the 5-methyl group on the thiadiazole with halogens (e.g., Cl, Br) or bulkier substituents (e.g., tert-butyl) to assess steric/electronic effects on receptor binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with σ1 receptor pockets, focusing on hydrogen bonding with the carboxamide group .
  • Data Correlation : Compare IC₅₀ values from receptor assays with substituent Hammett constants (σ) to quantify electronic effects .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to identify metabolic hotspots (e.g., piperidine N-demethylation) .
  • Bioavailability Enhancement :
  • Salt Formation : Hydrochloride salt improves aqueous solubility (tested via shake-flask method in pH 7.4 buffer) .
  • Prodrug Design : Esterify the carboxamide to increase membrane permeability .
  • In Vivo Tracking : Radiolabel with ¹⁴C at the piperidine ring for tissue distribution studies in rodents .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical conditions (e.g., cell line passage number, ATP concentration in kinase assays) .
  • Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes to identify confounding interactions .
  • Data Normalization : Use internal controls (e.g., reference inhibitors like haloperidol for σ1 receptor assays) to calibrate inter-lab variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride
Reactant of Route 2
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N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.